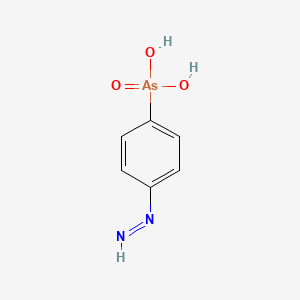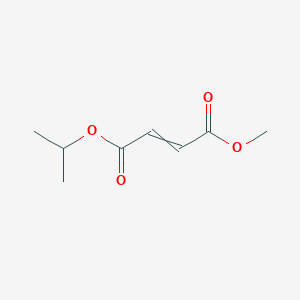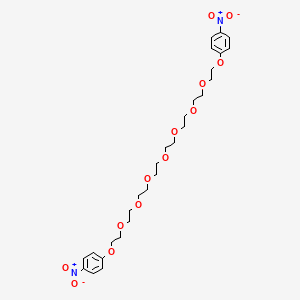
1,23-Bis(4-nitrophenoxy)-3,6,9,12,15,18,21-heptaoxatricosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,23-Bis(4-nitrophenoxy)-3,6,9,12,15,18,21-heptaoxatricosane is a synthetic organic compound characterized by its complex structure, which includes multiple ether linkages and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,23-Bis(4-nitrophenoxy)-3,6,9,12,15,18,21-heptaoxatricosane typically involves the reaction of 4-nitrophenol with a polyether chain precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, facilitating nucleophilic substitution on the polyether chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,23-Bis(4-nitrophenoxy)-3,6,9,12,15,18,21-heptaoxatricosane can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The ether linkages can be cleaved under acidic or basic conditions, leading to the formation of smaller fragments.
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1,23-Bis(4-aminophenoxy)-3,6,9,12,15,18,21-heptaoxatricosane.
Substitution: Formation of smaller polyether fragments and phenolic compounds.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with other molecules.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 1,23-Bis(4-nitrophenoxy)-3,6,9,12,15,18,21-heptaoxatricosane depends on its specific application. In drug delivery, for example, it may interact with cellular membranes to facilitate the transport of therapeutic agents. The nitrophenyl groups can also participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,23-Bis(4-aminophenoxy)-3,6,9,12,15,18,21-heptaoxatricosane: Similar structure but with amino groups instead of nitro groups.
1,23-Bis(4-methoxyphenoxy)-3,6,9,12,15,18,21-heptaoxatricosane: Similar structure but with methoxy groups instead of nitro groups.
Propriétés
Numéro CAS |
82959-74-8 |
|---|---|
Formule moléculaire |
C28H40N2O13 |
Poids moléculaire |
612.6 g/mol |
Nom IUPAC |
1-nitro-4-[2-[2-[2-[2-[2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C28H40N2O13/c31-29(32)25-1-5-27(6-2-25)42-23-21-40-19-17-38-15-13-36-11-9-35-10-12-37-14-16-39-18-20-41-22-24-43-28-7-3-26(4-8-28)30(33)34/h1-8H,9-24H2 |
Clé InChI |
YXKMRZDYSVMPAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCOCCOCCOCCOCCOCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


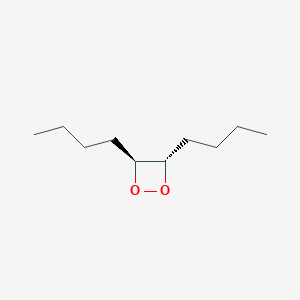
![2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14419845.png)
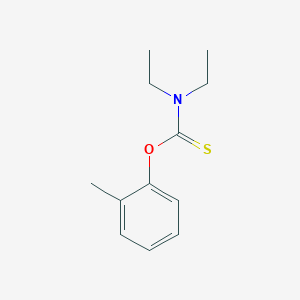
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide](/img/structure/B14419866.png)
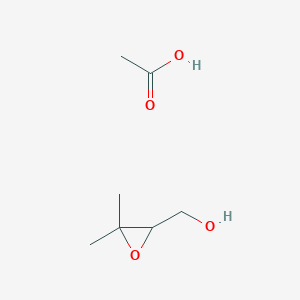

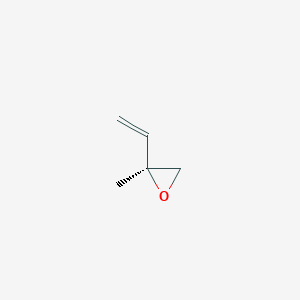
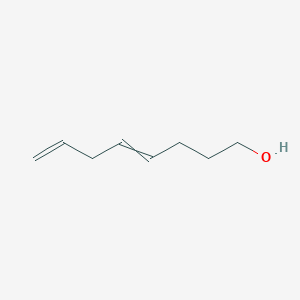
![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)
![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)
